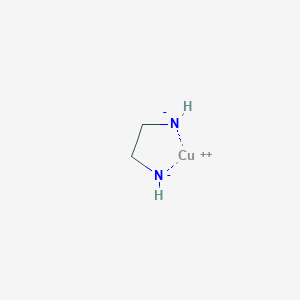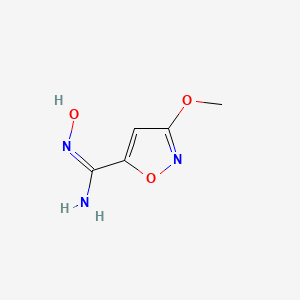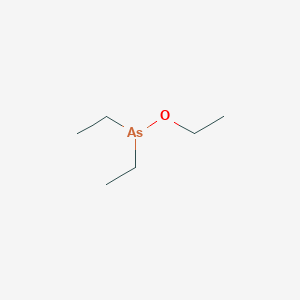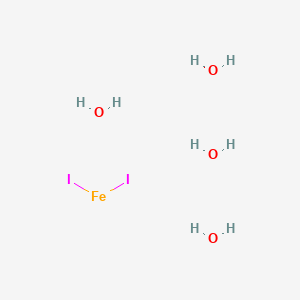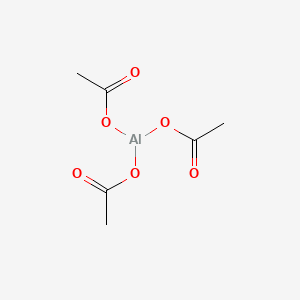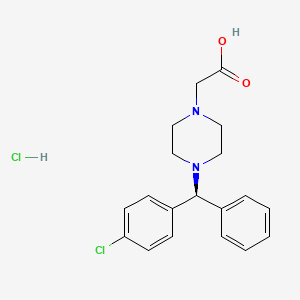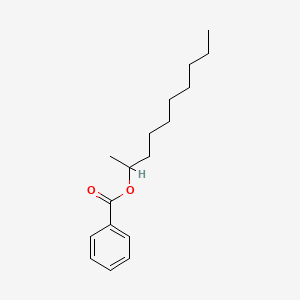
Benzoic acid, dec-2-yl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Decanol, benzoate is an ester compound formed from the reaction between 2-decanol and benzoic acid. Esters are known for their pleasant fragrances and are commonly used in the production of perfumes and flavorings. 2-Decanol, benzoate, in particular, is a colorless liquid that is not miscible in water and has applications in various fields, including chemistry and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-decanol, benzoate typically involves the esterification reaction between 2-decanol and benzoic acid. The reaction is catalyzed by an acid, such as sulfuric acid, and requires heating to facilitate the formation of the ester bond. The general reaction is as follows:
2-Decanol+Benzoic AcidH2SO42-Decanol, Benzoate+Water
Industrial Production Methods: In industrial settings, the production of 2-decanol, benzoate can be scaled up using continuous flow reactors. These reactors allow for the efficient mixing of reactants and the removal of by-products, such as water, to drive the reaction to completion. The use of catalysts and optimized reaction conditions ensures high yields and purity of the final product.
Types of Reactions:
Oxidation: 2-Decanol, benzoate can undergo oxidation reactions, where the alcohol group is converted to a carbonyl group, forming benzoic acid and other oxidation products.
Reduction: The ester bond in 2-decanol, benzoate can be reduced to yield the corresponding alcohol and benzoic acid.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the benzoate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed:
Oxidation: Benzoic acid and other oxidation products.
Reduction: 2-Decanol and benzoic acid.
Substitution: Various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
2-Decanol, benzoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug delivery systems.
Industry: It is used in the production of fragrances, flavorings, and as an intermediate in the synthesis of other chemical compounds.
Mécanisme D'action
The mechanism of action of 2-decanol, benzoate involves its interaction with biological membranes and proteins. As a nonionic surfactant, it can disrupt the native membrane-associated functions of integral proteins, leading to changes in membrane fluidity and permeability. This disruption can affect various cellular processes, including nutrient uptake and signal transduction.
Comparaison Avec Des Composés Similaires
2-Decanol: The parent alcohol from which 2-decanol, benzoate is derived.
Benzoic Acid: The acid component of the ester.
Other Esters: Compounds such as ethyl benzoate and methyl benzoate share similar structural features and properties.
Uniqueness: 2-Decanol, benzoate is unique due to its specific combination of a long-chain alcohol and benzoic acid, which imparts distinct physical and chemical properties. Its nonionic surfactant nature and ability to disrupt biological membranes make it particularly valuable in research and industrial applications.
Propriétés
Numéro CAS |
31637-00-0 |
|---|---|
Formule moléculaire |
C17H26O2 |
Poids moléculaire |
262.4 g/mol |
Nom IUPAC |
decan-2-yl benzoate |
InChI |
InChI=1S/C17H26O2/c1-3-4-5-6-7-9-12-15(2)19-17(18)16-13-10-8-11-14-16/h8,10-11,13-15H,3-7,9,12H2,1-2H3 |
Clé InChI |
WPQGCBLKSNYZOU-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC(C)OC(=O)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


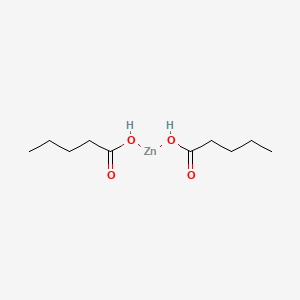
![(1R,5R)-8-Acetyl-6-thia-3,8-diazabicyclo[3.2.1]octan-2-one](/img/structure/B13828148.png)
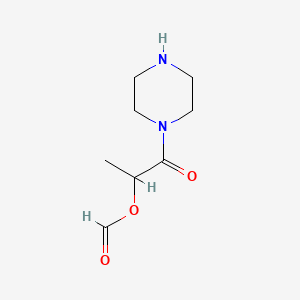
![N-{2-[(Isopropylcarbamoyl)amino]ethyl}acetamide](/img/structure/B13828163.png)
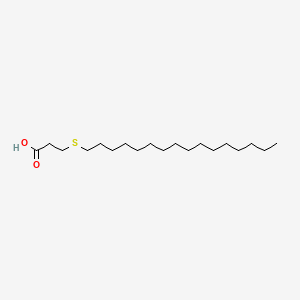
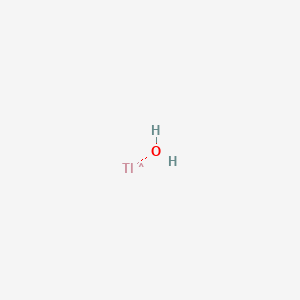
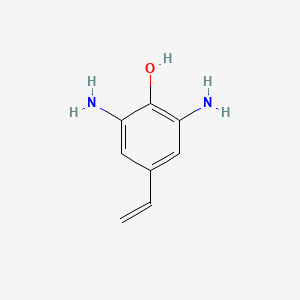
![1H-Isoindole-1,3(2H)-dione, 2,2'-[[5-(2-benzothiazolyl)-4-hydroxy-1,3-phenylene]bis(methylene)]bis-](/img/structure/B13828184.png)
